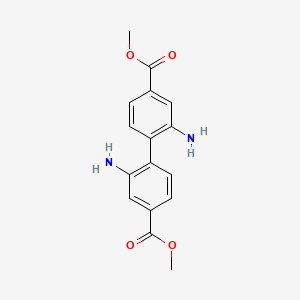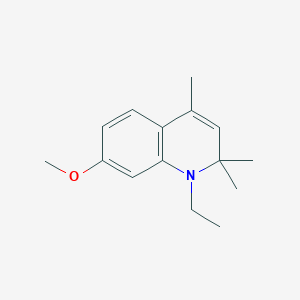
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound belonging to the dihydroquinoline family. It is characterized by its unique structure, which includes an ethyl group, a methoxy group, and three methyl groups attached to a dihydroquinoline core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline with ethylating agents under controlled conditions. The reaction often requires a catalyst to facilitate the ethylation process.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, at elevated temperatures ranging from 60°C to 100°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include sodium iodide or ammonia.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with molecular targets and pathways:
Molecular Targets: The compound acts as a nucleophile, reacting with electrophilic species to form stable adducts.
Pathways Involved: In biological systems, the compound’s anti-inflammatory activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in inflammation.
Comparison with Similar Compounds
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with other similar compounds:
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-ethyl-7-methoxy-2,2,4-trimethylquinoline |
InChI |
InChI=1S/C15H21NO/c1-6-16-14-9-12(17-5)7-8-13(14)11(2)10-15(16,3)4/h7-10H,6H2,1-5H3 |
InChI Key |
JXFTUOGJKPHKSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)C(=CC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


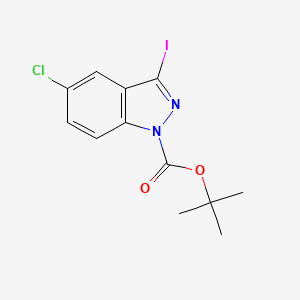
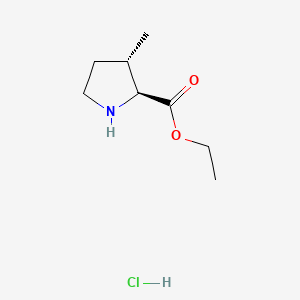
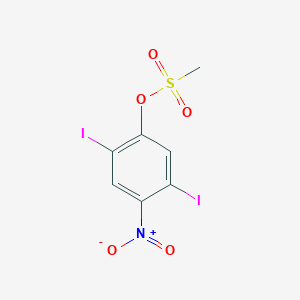
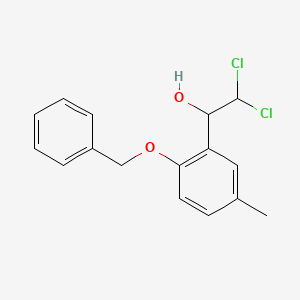
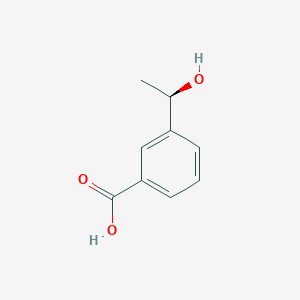
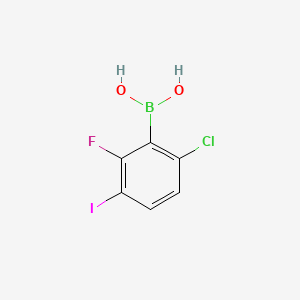
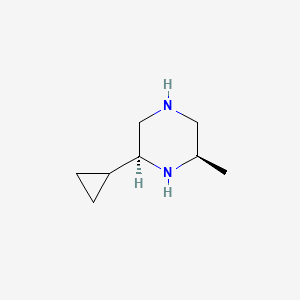
![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
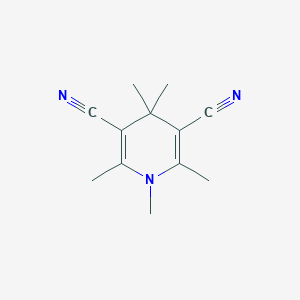
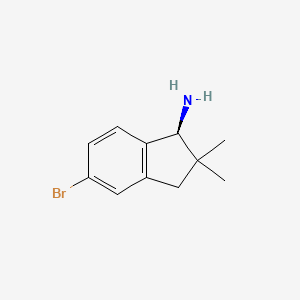
![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)
